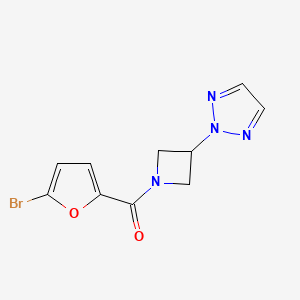
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a useful research compound. Its molecular formula is C10H9BrN4O2 and its molecular weight is 297.112. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-bromofuran-2-yl)methanone is a novel chemical entity that has garnered attention for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the class of azetidines and incorporates a triazole ring linked to a furan moiety, which contributes to its biological properties. The molecular formula is C16H14N4O with a molecular weight of approximately 278.31 g/mol. Its structural complexity allows for diverse interactions with biological targets.
Synthesis
The synthesis typically involves a click chemistry approach , utilizing the Huisgen 1,3-dipolar cycloaddition reaction. This method allows for the efficient formation of the triazole ring and subsequent coupling with the azetidine and furan components. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Colon Cancer : The compound showed effective inhibition of cell growth in HCT116 and HT29 colon cancer cell lines.
- Lung Cancer : It also demonstrated cytotoxic effects on A549 lung cancer cells.
Table 1 summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 12.5 |
| HT29 | 15.0 |
| A549 | 10.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity . It has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 8 µg/mL.
- Gram-negative bacteria : Moderate activity against Escherichia coli with an MIC of 16 µg/mL.
Table 2 presents the antimicrobial efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Bacillus subtilis | 4 |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with proliferation and survival in cancer cells. The presence of the triazole ring is believed to play a crucial role in binding to target enzymes or receptors involved in these pathways.
Case Studies
A notable case study involved the treatment of human colon cancer xenografts in mice using this compound. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Toxicity and Safety
The toxicity profile of this compound has been assessed through various in vitro and in vivo studies. Preliminary findings suggest low toxicity levels; however, further investigations are necessary to establish comprehensive safety data.
属性
IUPAC Name |
(5-bromofuran-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c11-9-2-1-8(17-9)10(16)14-5-7(6-14)15-12-3-4-13-15/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMBZMVEQDJHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














